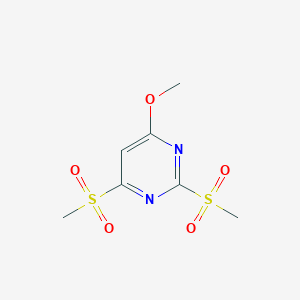
2,4-Di(methanesulfonyl)-6-methoxypyrimidine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2,4-Di(methanesulfonyl)-6-methoxypyrimidine is an organic compound belonging to the pyrimidine family. Pyrimidines are heterocyclic aromatic organic compounds similar to pyridines and are known for their wide range of applications in pharmaceuticals, agrochemicals, and materials science. The compound’s structure consists of a pyrimidine ring substituted with methanesulfonyl groups at positions 2 and 4, and a methoxy group at position 6.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2,4-Di(methanesulfonyl)-6-methoxypyrimidine typically involves the sulfonation of a pyrimidine precursor. One common method is the reaction of 2,4-dichloro-6-methoxypyrimidine with methanesulfonyl chloride in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions and at low temperatures to prevent side reactions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Solvent recovery and recycling are also crucial in industrial settings to minimize waste and reduce costs.
化学反応の分析
Types of Reactions
2,4-Di(methanesulfonyl)-6-methoxypyrimidine can undergo various chemical reactions, including:
Nucleophilic substitution: The methanesulfonyl groups can be replaced by nucleophiles such as amines or thiols.
Oxidation and reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.
Hydrolysis: The methanesulfonyl groups can be hydrolyzed to form sulfonic acids.
Common Reagents and Conditions
Nucleophilic substitution: Reagents like sodium methoxide or potassium thiolate in polar aprotic solvents.
Oxidation: Reagents such as potassium permanganate or hydrogen peroxide.
Reduction: Reagents like lithium aluminum hydride or sodium borohydride.
Hydrolysis: Acidic or basic aqueous solutions.
Major Products Formed
Nucleophilic substitution: Formation of substituted pyrimidines.
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Formation of reduced pyrimidine derivatives.
Hydrolysis: Formation of sulfonic acids.
科学的研究の応用
2,4-Di(methanesulfonyl)-6-methoxypyrimidine has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or as a ligand in biochemical assays.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Used in the development of new materials with specific properties, such as polymers and coatings.
作用機序
The mechanism of action of 2,4-Di(methanesulfonyl)-6-methoxypyrimidine depends on its specific application. In biological systems, it may act by inhibiting specific enzymes or interacting with molecular targets such as DNA or proteins. The methanesulfonyl groups can form strong interactions with amino acid residues in proteins, affecting their function and activity.
類似化合物との比較
Similar Compounds
2,4-Di(methanesulfonyl)pyrimidine: Lacks the methoxy group at position 6.
2,4-Di(methanesulfonyl)-5-methylpyrimidine: Contains a methyl group at position 5 instead of a methoxy group at position 6.
2,4-Di(methanesulfonyl)-6-chloropyrimidine: Contains a chlorine atom at position 6 instead of a methoxy group.
Uniqueness
2,4-Di(methanesulfonyl)-6-methoxypyrimidine is unique due to the presence of both methanesulfonyl and methoxy groups, which can influence its reactivity and interactions with other molecules. The combination of these functional groups can enhance its solubility, stability, and potential biological activity compared to similar compounds.
特性
CAS番号 |
143263-22-3 |
|---|---|
分子式 |
C7H10N2O5S2 |
分子量 |
266.3 g/mol |
IUPAC名 |
4-methoxy-2,6-bis(methylsulfonyl)pyrimidine |
InChI |
InChI=1S/C7H10N2O5S2/c1-14-5-4-6(15(2,10)11)9-7(8-5)16(3,12)13/h4H,1-3H3 |
InChIキー |
UASFPTXACIUMEI-UHFFFAOYSA-N |
正規SMILES |
COC1=CC(=NC(=N1)S(=O)(=O)C)S(=O)(=O)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![N-Methyl-3-[(naphthalen-2-yl)oxy]propan-1-amine](/img/structure/B12541522.png)
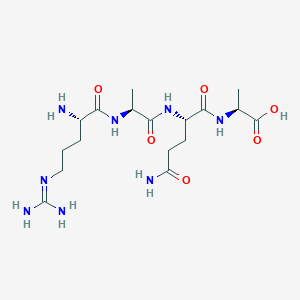


![Benzoic acid, 4-[[(4-chlorophenyl)methylamino]sulfonyl]-](/img/structure/B12541549.png)
![Benzo[b]thiophene-2-carboxamide,N-[(1S)-1-[[[(3R)-1-[[4-[3-(dimethylamino)propoxy]phenyl]methyl]-3-pyrrolidinyl]amino]carbonyl]-3-Methylbutyl]-](/img/structure/B12541556.png)
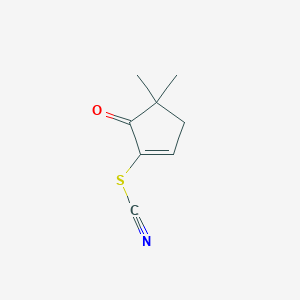

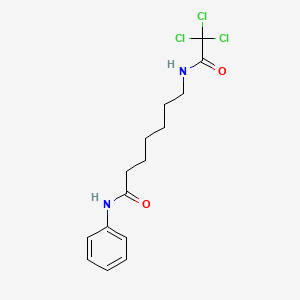
![3-Heptyl-6,7-dimethyl-7H-[1,2,4]triazolo[3,4-B][1,3,4]thiadiazine](/img/structure/B12541573.png)
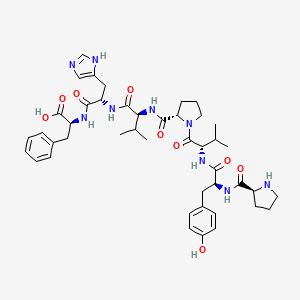
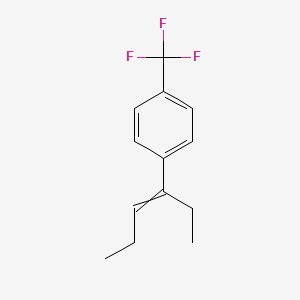
![Benzenesulfonamide, 2-methoxy-5-[2-[(phenylmethyl)amino]propyl]-](/img/structure/B12541587.png)
![1,1'-[1-(4-Azidophenyl)dec-1-ene-1,2-diyl]dibenzene](/img/structure/B12541590.png)
